molecular formula C16H16N2O5 B6662986 2-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid

2-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid

Cat. No.: B6662986
M. Wt: 316.31 g/mol
InChI Key: KLEOXNPYYUYHIH-UHFFFAOYSA-N
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Description

2-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid is a complex organic compound featuring a cyclopropyl group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the oxazole ring. One common method is the cyclization of amino acids with diketones under acidic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the methoxyphenyl group can be added via electrophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the synthesis might involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the methoxy group to a hydroxyl group.

  • Reduction: : Reduction of the oxazole ring to a pyrrolidine derivative.

  • Substitution: : Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Utilizing electrophiles or nucleophiles under specific conditions.

Major Products Formed

  • Oxidation: : 2-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid.

  • Reduction: : 2-[(5-Cyclopropyl-1,2-pyrrolidin-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid.

  • Substitution: : Various derivatives depending on the substituent introduced.

Scientific Research Applications

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying the biological activity of oxazole derivatives.

  • Medicine: : Investigating its potential as a therapeutic agent.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared to other oxazole derivatives, such as 5-cyclopropyl-1,2-oxazole-3-carboxylic acid and 2-(4-methoxyphenyl)acetic acid. Its uniqueness lies in the combination of the cyclopropyl group and the methoxyphenyl group, which can impart distinct chemical and biological properties.

List of Similar Compounds

  • 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid

  • 2-(4-Methoxyphenyl)acetic acid

  • 2-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]acetic acid

Properties

IUPAC Name

2-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-22-11-6-4-10(5-7-11)14(16(20)21)17-15(19)12-8-13(23-18-12)9-2-3-9/h4-9,14H,2-3H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEOXNPYYUYHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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